molecular formula C5H5F2N3O B13112974 5,6-Difluoro-3-methoxy-2-pyrazinamine

5,6-Difluoro-3-methoxy-2-pyrazinamine

Cat. No.: B13112974
M. Wt: 161.11 g/mol
InChI Key: ISOHDVRVXJUNAG-UHFFFAOYSA-N
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Description

5,6-Difluoro-3-methoxypyrazin-2-amine is a chemical compound with the molecular formula C5H5F2N3O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. The presence of fluorine atoms and a methoxy group in its structure makes it an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-3-methoxypyrazin-2-amine typically involves the reaction of 5,6-difluoropyrazine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

Industrial production of 5,6-Difluoro-3-methoxypyrazin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-3-methoxypyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazines with various functional groups.

    Oxidation: Products include pyrazine oxides.

    Reduction: Products include reduced amines and other derivatives.

Scientific Research Applications

5,6-Difluoro-3-methoxypyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Difluoro-3-methoxypyrazin-2-amine involves its interaction with specific molecular targets. The fluorine atoms and methoxy group enhance its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxypyrazin-2-amine: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.

    5,6-Difluoropyrazine: Lacks the methoxy group, affecting its solubility and reactivity.

    3-Methoxypyrazine: Lacks the fluorine atoms and has different chemical properties.

Uniqueness

5,6-Difluoro-3-methoxypyrazin-2-amine is unique due to the presence of both fluorine atoms and a methoxy group. This combination enhances its chemical reactivity, binding affinity, and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C5H5F2N3O

Molecular Weight

161.11 g/mol

IUPAC Name

5,6-difluoro-3-methoxypyrazin-2-amine

InChI

InChI=1S/C5H5F2N3O/c1-11-5-4(8)9-2(6)3(7)10-5/h1H3,(H2,8,9)

InChI Key

ISOHDVRVXJUNAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C(=N1)F)F)N

Origin of Product

United States

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